molecular formula C12H11N3O B4437832 N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B4437832
M. Wt: 213.23 g/mol
InChI Key: GEAGCTJREBYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as DM-BFP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine is still under investigation. However, it has been found to interact with specific receptors and enzymes in the body, leading to its various biochemical and physiological effects. N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to interact with the adenosine A1 receptor, which is involved in the regulation of pain and inflammation. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In addition, N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have a modulatory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in lab experiments. However, N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has some limitations for lab experiments. Its mechanism of action is still under investigation, making it difficult to design experiments that target specific pathways. In addition, N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has a relatively short half-life, making it difficult to study its long-term effects.

Future Directions

There are several future directions for the research on N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate for the treatment of pain, inflammation, and cancer. In addition, future research can explore its potential as a modulator of the central nervous system, which may lead to the development of new drugs for the treatment of neurological disorders. Finally, future research can investigate the potential of N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine as a tool for studying specific pathways and processes in the body, which may lead to a better understanding of various diseases and their treatments.
Conclusion:
N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine is a novel compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its synthesis method is relatively easy, and it has been found to have several biochemical and physiological effects. N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has potential as a drug candidate for the treatment of pain, inflammation, and cancer, and it may also have potential as a modulator of the central nervous system. Future research on N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine will provide further insights into its potential applications and may lead to the development of new drugs for various diseases.

Scientific Research Applications

N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In addition, N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to have a modulatory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N,N-dimethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15(2)12-11-10(13-7-14-12)8-5-3-4-6-9(8)16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAGCTJREBYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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